2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE
Overview
Description
2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, and sulfonamide groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of the quinoline ring, introduction of the fluoro and chloro groups, and the final coupling with the benzenesulfonamide moiety. Common synthetic methods include:
Suzuki-Miyaura coupling: This method involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions.
Oxychlorination: This process uses copper (II) chloride as a catalyst to introduce chlorine atoms into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted benzenesulfonamides.
Scientific Research Applications
2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds share similar pharmacological activities, such as antimicrobial and anticancer effects.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2,4-DICHLORO-N,N-DIETHYL-5-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]CARBONYL}-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups and its potential for targeted biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,4-dichloro-N,N-diethyl-5-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2FN2O3S/c1-4-25(5-2)30(28,29)20-11-16(17(22)12-18(20)23)21(27)26-13(3)6-7-14-10-15(24)8-9-19(14)26/h8-13H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKHFKOYRZHYAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)N2C(CCC3=C2C=CC(=C3)F)C)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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